Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is a synthetic compound characterized by its guanidine core and specific aromatic substituents. Its molecular formula is C12H12ClN5, with a molecular weight of approximately 277.71 g/mol. The compound features a 4-chlorophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety, which contribute to its unique chemical properties and potential biological activities. The compound is classified as a therapeutic agent and has been studied for various applications in medicinal chemistry and pharmacology .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Amines or thiols | Presence of a base |
Research indicates that Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- exhibits significant biological activities. It has been explored for its potential as an anti-inflammatory agent and anticancer drug. The mechanism of action may involve the inhibition of specific enzymes or receptors, altering cellular signaling pathways and biological processes . Its interaction with molecular targets suggests promising therapeutic applications in various disease contexts.
The synthesis of Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- typically involves multiple synthetic steps:
Industrial production may involve catalysts and controlled conditions to enhance yield and purity .
Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- has diverse applications:
Studies on the interactions of Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- with biological targets reveal its potential as a modulator in enzymatic activity. The binding affinity to specific receptors or enzymes can significantly influence downstream signaling pathways, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(2-Chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O | 271.32 |
| N-(3,4-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O | 271.32 |
| N-(4-Ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | C14H17N5O2 | 287.32 |
Guanidine, N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- is distinguished by its specific combination of a chlorinated phenyl group and a dimethylpyrimidine moiety. This unique structure contributes to its distinct biological activity profile compared to similar compounds that may lack either the chlorinated aromatic system or the pyrimidine component.